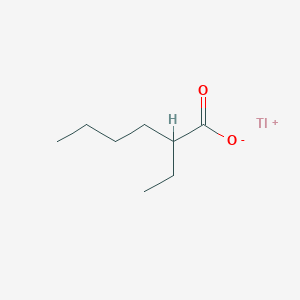

Thallium(I) 2-ethylhexanoate

Description

Significance within Organometallic Chemistry of Thallium(I) Species

Thallium(I) 2-ethylhexanoate (B8288628) is a notable example of a thallium source that is soluble in organic solvents. americanelements.com This property is crucial for its application in non-aqueous systems, a common requirement in organometallic chemistry. americanelements.com Organometallic compounds, which feature a bond between a carbon atom and a metal, are a cornerstone of modern chemistry, bridging the gap between organic and inorganic chemistry. lookchem.com They are instrumental as catalysts and precursors in a multitude of chemical reactions. lookchem.com

The chemistry of thallium is characterized by two primary oxidation states: +1 and +3. pse-info.de The thallium(I) state is particularly significant and bears a resemblance to alkali metals. pse-info.de Thallium(I) compounds often exhibit a stereochemically active lone pair of electrons, which influences their coordination geometry and can lead to the formation of supramolecular structures. researchgate.net The large size and diverse coordination numbers of the Tl(I) ion contribute to the unique chemical properties of its compounds. researchgate.net

Overview of Carboxylate Ligands in Thallium Chemistry

Carboxylate ligands, such as 2-ethylhexanoate, play a pivotal role in the chemistry of thallium(I). These organic ligands are derived from carboxylic acids and can coordinate to the thallium ion, forming stable complexes. americanelements.com The 2-ethylhexanoate ligand, in particular, is a branched-chain carboxylate that imparts specific properties to the resulting metal complex. smolecule.com Its structure can influence the solubility of the compound in nonpolar media, a critical factor for applications in organic synthesis and materials science. smolecule.comcymitquimica.com

The coordination of carboxylate groups to thallium(I) can result in various structural motifs, from simple mononuclear complexes to intricate one-dimensional and two-dimensional coordination polymers. researchgate.netresearchgate.net The nature of the carboxylate ligand, including its steric bulk and electronic properties, can direct the assembly of these supramolecular architectures. researchgate.net Research into thallium(I) carboxylates has explored their synthesis, structural characterization, and potential applications. researchgate.netelectronicsandbooks.com

Historical Development of Thallium(I) Carboxylate Synthesis and Academic Exploration

The element thallium was discovered independently by William Crookes and Claude-Auguste Lamy in 1861. pse-info.dewikipedia.org Its name is derived from the Greek word "thallos," meaning a green shoot or twig, a reference to its bright green spectral emission line. wikipedia.orgrsc.org The isolation of thallium was achieved in 1862. pse-info.dewikipedia.org

The synthesis of metal carboxylates, including those of thallium, has been a subject of study for many years. A common synthetic route involves the reaction of a metal salt with a carboxylic acid or its salt. For instance, the reaction of a thallium(I) salt like thallium(I) sulphate with the sodium salt of a carboxylic acid can yield the corresponding thallium(I) carboxylate. researchgate.net Another method involves the electrochemical synthesis where a metal anode reacts in a solution containing the carboxylic acid. google.com

Historically, thallium(I) carboxylates have been utilized as reagents in organic synthesis. For example, they have been employed in a modification of the Prevost reaction for the formation of α-iodocarboxylates from alkenes. electronicsandbooks.com More recent research has focused on the structural diversity of thallium(I) carboxylates and their potential in materials science, such as in the development of high-temperature superconductors. wikipedia.orgresearchgate.net The study of thallium(I) 2-ethylhexanoate and related compounds continues to be an active area of academic inquiry, driven by the unique properties conferred by the thallium(I) ion and the carboxylate ligand.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₁₅O₂Tl americanelements.comscbt.comstrem.com |

| Molecular Weight | 347.59 g/mol americanelements.comscbt.comstrem.com |

| Appearance | Waxy off-white solid americanelements.comstrem.com |

| Solubility | Soluble in organic solvents, insoluble in water americanelements.com |

| IUPAC Name | 2-ethylhexanoyloxythallium americanelements.com |

| CAS Number | 210578-56-6 americanelements.comscbt.com |

Properties

IUPAC Name |

2-ethylhexanoate;thallium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Tl/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZPRDHRMZJQFC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O2Tl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626831 | |

| Record name | Thallium(1+) 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210578-56-6 | |

| Record name | Thallium(1+) 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Thallium I 2 Ethylhexanoate

Direct Synthesis Routes for Metal 2-ethylhexanoates

General methods for synthesizing metal 2-ethylhexanoates are applicable to thallium and typically involve direct reactions with the metal source or metathesis reactions.

Reaction with Metal Oxides or Hydroxides : A common and straightforward approach is the direct acid-base reaction between a metal hydroxide or oxide and 2-ethylhexanoic acid. For thallium, this would involve reacting thallium(I) hydroxide or thallium(I) oxide with the acid. The reaction with the hydroxide is a simple neutralization that produces the salt and water. A significant drawback of using metal oxides is that the process, which may require heating, can result in a product contaminated with unreacted starting materials that can be difficult to remove google.com.

Metathesis (Double Decomposition) : This method involves a two-step process where an alkali metal salt of the carboxylic acid is first prepared, which then reacts with a soluble metal salt. For instance, 2-ethylhexanoic acid is neutralized with sodium hydroxide to form sodium 2-ethylhexanoate (B8288628). This is followed by the addition of a soluble thallium(I) salt, such as thallium(I) nitrate (B79036), causing the precipitation of the less soluble Thallium(I) 2-ethylhexanoate. While widely used, this technique can introduce byproducts and requires careful control of conditions to ensure complete reaction and precipitation google.com.

Direct Reaction with Elemental Metal : Some metal 2-ethylhexanoates can be prepared by heating the powdered metal directly with 2-ethylhexanoic acid, often in the presence of oxygen and water google.com. However, this method is generally characterized by very long reaction times and may not be efficient for less reactive metals google.com.

| Direct Synthesis Method | General Reaction | Advantages | Disadvantages |

| Reaction with Oxide/Hydroxide | TlOH + C₇H₁₅COOH → Tl(C₈H₁₅O₂) + H₂O | Simple, direct acid-base chemistry. | Potential for contamination with unreacted starting materials google.com. |

| Metathesis Reaction | C₇H₁₅COONa + TlNO₃ → Tl(C₈H₁₅O₂) + NaNO₃ | Widely applicable, driven by precipitation. | Can be contaminated with byproducts; may require complex equipment google.com. |

| Reaction with Metal Powder | 2Tl + 2C₇H₁₅COOH + ½O₂ → 2Tl(C₈H₁₅O₂) + H₂O | Simple reagents. | Very long reaction times, often inefficient google.com. |

Precursor-Based Synthesis Approaches of this compound

Synthesizing this compound from specific thallium-containing precursors often provides a cleaner and more controlled reaction.

From Thallium(I) Ethoxide : A highly effective method involves the reaction of Thallium(I) ethoxide with 2-ethylhexanoic acid. This is an acid-base reaction where the acidic proton of the carboxylic acid is readily abstracted by the ethoxide base, yielding the thallium carboxylate and ethanol as the only byproduct. Thallium(I) salts prepared via this route are often of high purity orgsyn.org. The reaction is typically quantitative and proceeds under mild conditions.

From Thallium(I) Carbonate : Thallium(I) carbonate can also serve as a precursor. It reacts with two equivalents of 2-ethylhexanoic acid to produce the desired salt, with water and carbon dioxide as the byproducts. This method is advantageous as the evolution of CO₂ gas drives the reaction to completion hhu.de.

Ligand Exchange : Ligand exchange reactions, for example, between a metal acetate (B1210297) and a higher alkanoic acid, are a convenient method for preparing various metal carboxylates researchgate.net. In this context, Thallium(I) acetate could be reacted with 2-ethylhexanoic acid. The reaction is driven to completion by removing the more volatile acetic acid.

Electrochemical Synthesis Methods for Organothallium(I) Compounds

Electrochemical synthesis offers a high-purity alternative to traditional chemical routes by avoiding chemical oxidizing or reducing agents.

The electrosynthesis of this compound can be achieved through the anodic dissolution of a thallium metal electrode in a suitable electrolyte google.comhhu.de. In this process, an electrolyzer, often divided by an ion-exchange membrane, is used. The anode is made of thallium metal, and the anolyte consists of a solution of 2-ethylhexanoic acid in a solvent like a low-weight aliphatic alcohol, along with an electroconductive additive such as an alkali metal 2-ethylhexanoate google.com.

During electrolysis, the thallium metal at the anode is oxidized to Thallium(I) ions (Tl⁺), which are then released into the solution. These ions subsequently react with the 2-ethylhexanoate anions present in the electrolyte to form the product. This method was suggested as a potential pathway for forming ethylthallium(I) in early experiments involving a thallium anode hhu.de.

Key Features of Electrochemical Synthesis:

Anode: Thallium metal

Cathode: Inert material (e.g., graphite)

Electrolyte: 2-ethylhexanoic acid, a solvent (e.g., methanol), and a conductive salt.

Anodic Reaction: Tl(s) → Tl⁺(aq) + e⁻

This approach allows for precise control over the reaction rate via current density and can yield a very pure product, free from the byproducts common in metathesis reactions google.com.

Purity and Stoichiometry Control in this compound Synthesis

Achieving high purity and the correct stoichiometry is paramount in the synthesis of organometallic compounds for research applications.

Control over the molar ratios of reactants is essential to prevent contamination of the final product with unreacted starting materials. For instance, an excess of 2-ethylhexanoic acid is a common impurity in many metal carboxylate preparations and often requires high-temperature vacuum distillation to remove, which can risk thermal decomposition of the product google.com. Precise temperature control is also critical, as many organometallic reactions are highly reactive and can lead to the formation of byproducts or decomposition if not properly managed mt.com.

For sensitive compounds, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is necessary to prevent unwanted side reactions with oxygen or atmospheric moisture.

Advanced Purification Techniques for Organothallium Compounds for Research Applications

For research-grade materials, where high purity is essential, several advanced purification techniques can be employed.

Recrystallization : This is the most common and effective method for purifying solid organometallic compounds researchgate.netumass.edu. The process involves dissolving the crude this compound in a minimum amount of a suitable hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities behind in the solvent researchgate.netumass.edugoogle.com. The choice of solvent is critical; sometimes a mixture of solvents is required to achieve optimal results researchgate.net. Low-temperature crystallization is often favored researchgate.net.

Solvent Washing and Extraction : Impurities can be removed by washing the crude solid with a solvent in which the desired compound has very low solubility, but the impurities are soluble.

Distillation with Inert Gas : For impurities that are more volatile than the target compound, purification can be achieved by distilling the material while blowing an inert gas, such as argon or nitrogen, through the vapor. This technique effectively removes higher vapor pressure impurities google.comgoogle.com.

Chromatography : Column chromatography can be used to separate the target compound from impurities based on differential adsorption on a stationary phase researchgate.net. For organometallic compounds, this often requires specialized techniques to handle air and moisture sensitivity.

| Purification Technique | Principle of Separation | Applicability for Organothallium Compounds | Key Considerations |

| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. | Highly effective for solid compounds. | Proper solvent selection is crucial; may need to be performed in an inert atmosphere researchgate.netumass.edu. |

| Solvent Washing | Differential solubility of the compound and impurities in a specific solvent. | Useful for removing soluble impurities from the solid product. | The desired compound should be insoluble in the washing solvent. |

| Distillation with Inert Gas | Difference in vapor pressure between the compound and impurities. | Effective for removing volatile impurities google.com. | Requires the compound to be thermally stable at distillation temperatures. |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Can provide high purity but may be complex for air-sensitive compounds researchgate.net. | Requires inert conditions and selection of appropriate stationary and mobile phases. |

Spectroscopic and Structural Elucidation of Thallium I 2 Ethylhexanoate

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to understanding the chemical nature of Thallium(I) 2-ethylhexanoate (B8288628), from the coordination environment of the thallium ion to the vibrational characteristics of the carboxylate ligand.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of NMR-active nuclei. Thallium possesses two stable, NMR-active isotopes, 203Tl and 205Tl, both of which have a nuclear spin of 1/2. huji.ac.ilchemlin.org This spin value is advantageous as it typically leads to the acquisition of narrow, well-resolved NMR signals. huji.ac.il

Of the two isotopes, 205Tl is generally preferred for NMR studies due to its higher natural abundance (70.48%) and slightly greater sensitivity compared to 203Tl (29.52% abundance). huji.ac.ilchemlin.orgchemlin.org Thallium NMR is characterized by an exceptionally wide chemical shift range, spanning over 6000 ppm, which makes it highly sensitive to subtle changes in the electronic environment around the thallium nucleus. cnr.itresearchgate.net This sensitivity allows 205Tl NMR to be an effective probe for studying solution dynamics, complexation, and ligand exchange processes in thallium-containing compounds. cnr.itfigshare.com For Thallium(I) 2-ethylhexanoate, the 205Tl chemical shift would be indicative of the coordination environment of the Tl(I) ion with the carboxylate ligand.

| Isotope | Natural Abundance (%) | Spin (I) | Relative Sensitivity (1H = 1.00) | Gyromagnetic Ratio (107 rad T-1 s-1) |

|---|---|---|---|---|

| 203Tl | 29.52 | 1/2 | 0.185 | 15.54 |

| 205Tl | 70.48 | 1/2 | 0.202 | 15.69 |

Data sourced from references huji.ac.ilchemlin.orgchemlin.org.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the bonding within a molecule by probing its vibrational modes. For this compound, these techniques are crucial for characterizing the 2-ethylhexanoate ligand and its coordination to the thallium(I) ion.

The most significant region in the IR and Raman spectra of metal carboxylates is where the carboxylate group (COO-) vibrations appear. researchgate.net The free 2-ethylhexanoic acid shows a characteristic C=O stretching vibration around 1700-1740 cm-1. researchgate.netnist.gov Upon deprotonation and coordination to a metal ion like Tl(I), this band is replaced by two distinct bands: the asymmetric (νasym(COO-)) and symmetric (νsym(COO-)) stretching vibrations. d-nb.infosciencepublishinggroup.com The positions of these bands, and the separation between them (Δν = νasym - νsym), can be used to infer the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging). researchgate.netnih.gov FTIR is particularly sensitive to the cation, allowing for differentiation based on shifts in the asymmetric stretching band. researchgate.net Raman spectroscopy complements this by being effective in differentiating the carbon chain length of the ligand. researchgate.netmdpi.com

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Spectroscopic Technique |

|---|---|---|

| C=O Stretch (in free carboxylic acid) | 1700 - 1740 | FTIR, Raman |

| Asymmetric COO- Stretch (νasym) | 1550 - 1640 | FTIR |

| Symmetric COO- Stretch (νsym) | 1360 - 1430 | FTIR, Raman |

| C-C Stretch (in ligand backbone) | 1040 - 1120 | Raman |

| Metal-Oxygen (Tl-O) Vibration | < 500 | FTIR, Raman |

Data generalized from references researchgate.netresearchgate.netd-nb.infosciencepublishinggroup.com.

Mass spectrometry (MS) is an essential technique for verifying the molecular weight of this compound and for performing precise isotopic analysis. Techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are exceptionally sensitive for detecting and quantifying thallium, even at trace levels. nih.govtandfonline.comnih.gov

Thallium has two stable isotopes, 203Tl and 205Tl, with well-defined natural abundances. chemlin.orgnih.gov High-precision mass spectrometry can accurately measure the 205Tl/203Tl ratio, which is a definitive signature for the presence of thallium. nih.govalsglobal.se This isotopic analysis serves as an unambiguous confirmation of the element in the compound. For the entire molecule, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to observe the molecular ion or related fragments, confirming the compound's identity and providing evidence of its structural integrity in solution. nih.gov

| Isotope | Atomic Mass (u) | Natural Abundance (%) |

|---|---|---|

| 203Tl | 202.972345 | 29.52 |

| 205Tl | 204.974428 | 70.48 |

Data sourced from references chemlin.orgnih.govciaaw.orgyoutube.com.

Crystallographic Analysis and Solid-State Structure Determination

Crystallographic methods are indispensable for determining the precise arrangement of atoms in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional molecular structure of a crystalline solid. unimi.it While a specific crystal structure for this compound is not detailed in the provided search results, analysis of other thallium(I) carboxylate and related structures provides valuable insight into its likely structural features. nih.gov

Powder X-ray diffraction (PXRD) is a key technique used to identify crystalline phases and to analyze the purity of a bulk sample. researchgate.net Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific phase. For this compound, PXRD would be used to confirm that a synthesized bulk sample consists of a single crystalline phase.

Furthermore, PXRD is crucial for studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. Metal carboxylates can exhibit polymorphism, where different crystalline forms can be obtained under varying synthesis conditions such as temperature or solvent system. nih.gov PXRD can readily distinguish between different polymorphs and can be used to monitor phase transitions as a function of temperature or pressure. researchgate.netnih.gov The comparison of an experimental PXRD pattern with a pattern simulated from single-crystal X-ray diffraction data is the standard method for confirming the phase purity of a bulk sample. researchgate.net

Supramolecular Architecture and Intermolecular Interactions in Thallium(I) Carboxylates

The supramolecular architecture of thallium(I) carboxylates is a rich and varied field of study, largely dictated by the coordination preferences of the thallium(I) ion and the nature of the carboxylate ligand. A defining feature in the solid-state structures of these compounds is the presence of a stereochemically active 6s² lone pair on the thallium(I) ion. researchgate.netresearchgate.net This lone pair occupies a significant volume in the coordination sphere, leading to hemidirected coordination geometries where the ligands are arranged on one side of the metal center, leaving the other side exposed. researchgate.net This arrangement facilitates the formation of secondary interactions and extended supramolecular assemblies.

A common structural motif in thallium(I) carboxylates is the formation of centrosymmetric dimeric units, [Tl₂(RCOO)₂], where the carboxylate groups act as bridging ligands between two thallium ions. researchgate.net These dimers then serve as building blocks for the construction of higher-dimensional structures. The way these dimeric units are linked together is influenced by the functional groups on the carboxylate ligand. For example, in thallium(I) salicylate, adjacent dimeric units are connected through secondary Tl-O interactions with the hydroxyl group, forming one-dimensional stair-like polymers. researchgate.net In the case of catena-[μ₄-(3,4-dimethoxybenzoato)thallium(I)], each carboxylate group bridges four thallium(I) cations, resulting in the formation of two-dimensional puckered sheets. researchgate.net

Intermolecular interactions play a crucial role in stabilizing the crystal structures of thallium(I) carboxylates. Besides the primary Tl-O coordination bonds, several weaker interactions are frequently observed. Thallium(I) is known to participate in metallophilic interactions (Tl···Tl), although these are less common and weaker than in gold(I) or silver(I) compounds. researchgate.net More significant are Tl···π interactions, where the "naked" side of the thallium ion, opposite to the coordinated ligands, interacts with the π-system of aromatic rings of neighboring molecules. researchgate.net These interactions are evident in the crystal structures of thallium(I) complexes with functionalized benzoate (B1203000) ligands, where the distances between the thallium ion and the plane of the phenyl rings are in the range of 3.3–3.5 Å. researchgate.net

For this compound, which lacks an aromatic ring, Tl···π interactions would not be a factor. However, the formation of a polymeric structure based on bridging carboxylate groups is highly probable. The supramolecular architecture would likely be dominated by van der Waals interactions between the long alkyl chains of the 2-ethylhexanoate ligands, which would influence the packing of the polymeric chains or sheets. The stereochemically active lone pair would still be expected to create a void in the coordination sphere around each thallium(I) ion.

| Interaction Type | Description | Typical Distance (Å) |

| Tl-O (primary) | Coordination bond between thallium and carboxylate oxygen | 2.4 - 3.0 |

| Tl···Tl | Metallophilic interaction between thallium ions | > 4.0 |

| Tl···π | Interaction between thallium and an aromatic ring | 3.3 - 3.5 |

Electron Microscopy and Surface Analysis for Thallium-Containing Thin Films

This compound, as a metal-organic compound, is a potential precursor for the fabrication of thallium-containing thin films through solution-based deposition techniques like spin-coating followed by thermal decomposition, a process often referred to as metal-organic decomposition (MOD). This method is advantageous due to its simplicity, low cost, and ability to coat large and complex-shaped substrates. The 2-ethylhexanoate ligand is chosen for its solubility in common organic solvents and its ability to decompose cleanly at elevated temperatures, leaving behind a film of the desired thallium-containing material, typically an oxide or a mixed-metal oxide.

Once the precursor film is deposited, it is subjected to a heat treatment to remove the organic components and crystallize the inorganic phase. The resulting thin film's microstructure, surface morphology, and composition are then characterized using a suite of electron microscopy and surface analysis techniques.

Scanning Electron Microscopy (SEM) is a primary tool for examining the surface morphology of the thin films. SEM images can reveal details about grain size, shape, porosity, and the presence of any cracks or defects on the surface. For instance, SEM has been used to characterize the morphology of thallium(III) oxide nanostructures prepared by the thermal decomposition of thallium(I) coordination polymer precursors. researchgate.net

Transmission Electron Microscopy (TEM) provides higher resolution imaging and can be used to study the internal microstructure of the films, including crystal structure, grain boundaries, and the presence of any secondary phases or defects within the film. High-resolution TEM (HRTEM) can even resolve the atomic lattice of the crystalline material. TEM has been employed to show the formation of nanorods and nanospheres in CdO nanoparticles derived from the thermolysis of a coordination polymer. researchgate.net

In addition to imaging, analytical techniques coupled with electron microscopy are used to determine the elemental composition of the films. Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often an accessory on an SEM or TEM, can provide qualitative and quantitative information about the elemental makeup of the film, confirming the presence of thallium and other elements and checking for any residual carbon from the precursor.

X-ray Photoelectron Spectroscopy (XPS) is another powerful surface analysis technique used to determine the elemental composition and chemical states of the elements on the surface of the thin film. XPS is particularly useful for detecting the oxidation state of thallium (e.g., Tl⁺ or Tl³⁺) and for identifying the nature of the chemical bonds in the final material.

The choice of precursor and deposition conditions significantly impacts the quality of the resulting thin film. The thermal decomposition characteristics of this compound would be a critical factor in obtaining pure, dense, and uniform thallium-containing thin films.

| Technique | Information Obtained | Application to Thallium-Containing Films |

| Scanning Electron Microscopy (SEM) | Surface morphology, grain size, porosity, defects | Visualizing the surface of Tl₂O₃ or other thallium-based films |

| Transmission Electron Microscopy (TEM) | Internal microstructure, crystal structure, defects | Analyzing the crystallinity and nanostructure of the film |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition | Confirming the presence and distribution of thallium |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical states | Determining the oxidation state of thallium (Tl⁺, Tl³⁺) |

Coordination Chemistry and Chemical Reactivity of Thallium I 2 Ethylhexanoate

Ligand Exchange Reactions and Derivative Synthesis Utilizing Thallium(I) 2-ethylhexanoate (B8288628)

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand is replaced by another. chemguide.co.uknih.gov For thallium(I) 2-ethylhexanoate, these reactions are a primary route for synthesizing new thallium(I) compounds. The 2-ethylhexanoate anion can be displaced by a variety of incoming ligands, a process driven by factors such as the relative stability of the resulting complex and reaction conditions.

Thallium(I) carboxylates, in general, are valuable reagents in metathesis reactions, which are a type of ligand exchange. researchgate.net In these reactions, this compound can react with a salt of another acid (e.g., a halide, pseudohalide, or another carboxylate) to precipitate an insoluble thallium salt, driving the reaction forward and yielding the desired product. For example, reacting this compound with an alkyl or aryl halide could potentially yield organothallium compounds, although monoalkylthallium(I) species are generally unstable intermediates. hhu.de

The synthesis of other thallium(I) complexes can be achieved by reacting this compound with a protonated ligand (HL), as shown in the general equation below: Tl(O₂CR) + HL ⇌ Tl(L) + RCOOH

This equilibrium can be shifted to the right by removing the 2-ethylhexanoic acid byproduct. This strategy is employed in the synthesis of various thallium(I) derivatives, including complexes with tropolonates, where a base is added to facilitate the reaction. nih.gov

Table 1: Examples of Ligand Exchange Reactions with Thallium(I) Precursors

| Precursor | Reactant | Product | Reaction Type |

|---|---|---|---|

| Thallium(I) Salt | Alkali Metal Cyclopentadienide | Cyclopentadienylthallium(I) | Metathesis hhu.de |

| Thallium(I) Hydroxide | Cyclopentadiene | Cyclopentadienylthallium(I) | Acid-Base hhu.de |

| Thallium(I) Salt of 2(1H)-pyridone | Acyl Chloride | 2-Acyloxypyridine | Acylation |

This table illustrates typical reactions involving thallium(I) precursors, analogous to the expected reactivity of this compound.

Formation of Heterometallic Complexes Incorporating Thallium from 2-ethylhexanoate Precursors

Metal 2-ethylhexanoates are widely used as precursors for the synthesis of heterometallic complexes and materials due to their solubility in organic solvents and their controlled decomposition. researchgate.net this compound can be utilized to introduce thallium(I) ions into multinuclear frameworks containing other metal centers.

The formation of these heterometallic, or polynuclear, complexes can be achieved through several synthetic strategies. researchgate.net One common method involves the reaction of this compound with a pre-formed complex of another metal that has available coordination sites or labile ligands. The carboxylate group of the 2-ethylhexanoate can act as a bridging ligand, connecting the thallium(I) ion to another metal atom.

Research on complexes containing Pt→Tl donor-acceptor bonds demonstrates the ability of thallium(I) to coordinate with other metal centers. dntb.gov.ua While not specifying the 2-ethylhexanoate precursor, this work highlights the general principle. The synthesis of heterometallic species often involves the careful selection of solvents and ancillary ligands to control the final structure. nsf.govrsc.orgrsc.org The lone pair on the thallium(I) ion can also play a role in the structure and bonding within these heterometallic systems.

Table 2: Potential Pathways to Heterometallic Complexes

| Thallium(I) Precursor | Second Metal Component | Potential Product Type | Bridging Ligand |

|---|---|---|---|

| Tl(O₂CR) | [M(L)n] | [Tl-M(L)n(O₂CR)] | 2-ethylhexanoate |

| Tl(O₂CR) | [M(O₂CR')n] | [Tl-M(O₂CR)x(O₂CR')y] | Carboxylates |

This table outlines hypothetical synthetic routes for forming heterometallic complexes starting from a this compound precursor, based on established principles of coordination chemistry. researchgate.netresearchgate.net

Reactivity in Solution: Aggregation Behavior and Fluxionality Studies

In solution, particularly in non-polar organic solvents, this compound is expected to exhibit significant ion-pairing and aggregation. The extent of this aggregation depends on the solvent, concentration, and temperature. Techniques such as vapor pressure osmometry and NMR spectroscopy can be used to study these phenomena. For instance, changes in chemical shifts or the observation of averaged signals in NMR spectra can provide insights into dynamic exchange processes (fluxionality) between different aggregated species. hhu.de

Studies on various thallium(I) complexes in aqueous and non-aqueous solutions have provided a basis for understanding these behaviors. ijarse.comosti.govnih.gov The coordination of thallium(I) is often flexible, leading to variable coordination numbers and geometries that can rapidly interconvert in solution. nih.gov The large and polarizable nature of the Tl⁺ ion contributes to its complex solution chemistry.

Mechanisms of this compound Decomposition Relevant to Material Fabrication

The thermal decomposition of metal 2-ethylhexanoates is a key step in Metal Organic Deposition (MOD) techniques used to fabricate thin films and nanoparticles of metal oxides. researchgate.net The decomposition of this compound is expected to follow pathways analogous to those of other metal carboxylates, such as those of tin(II) and zinc(II), which are used to produce SnO₂ and ZnO nanocrystals. cnr.it

The decomposition process generally proceeds through the following stages:

Initial Dissociation: At elevated temperatures, the Tl-O bond in the carboxylate complex weakens and cleaves.

Ligand Decomposition: The free 2-ethylhexanoate ligand undergoes further decomposition. This can involve decarboxylation (loss of CO₂) and the formation of various organic byproducts like ketones, alkenes, and alkanes. The decomposition of the related compound 2-ethylhexyl nitrate (B79036) has also been studied. scilit.com

Nucleation and Growth: The resulting reactive thallium species (potentially Tl₂O) act as nuclei for the growth of the final material phase. In the presence of oxygen, this is typically a thallium oxide, such as Tl₂O or Tl₂O₃. pilgaardelements.com

The exact mechanism and final product can be influenced by the reaction atmosphere (e.g., inert, oxidizing, or reducing), the temperature ramp rate, and the presence of capping agents or other precursors. researchgate.netcnr.it The relatively low decomposition temperature of metal 2-ethylhexanoates makes them attractive precursors for solution-based processing of materials.

Applications of Thallium I 2 Ethylhexanoate in Materials Science and Catalysis

Precursor in Advanced Materials Fabrication

Thallium(I) 2-ethylhexanoate (B8288628) serves as a critical precursor material in the creation of various advanced materials, largely due to its solubility in organic solvents and its ability to decompose cleanly to form thallium oxide upon heating. This makes it suitable for a range of deposition techniques used in the fabrication of thin films and other specialized materials.

Synthesis of Superconducting Thin Films (e.g., Tl2Ba2CaCu2Ox)

One of the most significant applications of Thallium(I) 2-ethylhexanoate is as a thallium source in the preparation of high-temperature superconducting thin films, such as those belonging to the Tl-Ba-Ca-Cu-O (TBCCO) system. rsc.orgresearchgate.netmdpi.com The synthesis of these complex oxide superconductors is a multi-step process that often involves the deposition of a precursor film followed by a thalliation anneal.

The general process for fabricating TBCCO superconducting thin films using a two-step method can be summarized as follows:

Precursor Film Deposition: A precursor film containing barium, calcium, and copper oxides is first deposited onto a suitable substrate, such as lanthanum aluminate (LaAlO3) or magnesium oxide (MgO). researchgate.netmdpi.com This can be achieved through various techniques, including magnetron sputtering or laser evaporation.

Thalliation Anneal: The precursor film is then subjected to a high-temperature annealing process in the presence of a thallium source. This compound is a suitable precursor in this step due to its volatility and decomposition properties. The annealing process is typically carried out in a controlled atmosphere to facilitate the incorporation of thallium into the Ba-Ca-Cu-O matrix and the formation of the desired superconducting phase, such as Tl2Ba2CaCu2Ox. rsc.org

The final properties of the superconducting film, including the critical temperature (Tc) and critical current density (Jc), are highly dependent on the processing conditions during the thalliation anneal.

| Parameter | Description |

| Precursor | This compound |

| Target Material | Tl2Ba2CaCu2Ox (Tl-2212) and other TBCCO phases |

| Substrate Examples | LaAlO3, MgO |

| Deposition Techniques | Magnetron Sputtering, Laser Evaporation |

| Key Process | Ex-situ thalliation anneal |

Applications in Metal-Organic Deposition (MOD) and Sol-Gel Processing

Metal 2-ethylhexanoates, including this compound, are valuable precursors in Metal-Organic Deposition (MOD) and sol-gel processing. researchgate.net These solution-based techniques offer several advantages for the fabrication of thin films, including precise stoichiometric control, the ability to coat large and complex-shaped substrates, and lower processing costs compared to vacuum-based methods.

In a typical MOD process, a solution containing the metal 2-ethylhexanoates of the desired elements is prepared. This solution is then deposited onto a substrate using techniques like spin-coating or dip-coating. The coated substrate is subsequently heated to decompose the organic ligands and form the desired metal oxide film.

Sol-gel processing is another versatile wet-chemical technique for fabricating oxide materials. While detailed examples for this compound are not extensively documented, the general approach involves the hydrolysis and condensation of metal-organic precursors in a solution to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing of the sol leads to the formation of a "gel," a continuous solid network with entrapped liquid. This gel can then be dried and heat-treated to produce a dense ceramic or glassy material. The use of metal 2-ethylhexanoates in these processes is advantageous due to their good solubility and controlled decomposition.

Role in Micro/Nanoelectronics and Thin Film Technology

Thin films are fundamental components in the manufacturing of a wide array of microelectronic and nanoelectronic devices, including sensors, actuators, and transistors. nih.gov The performance of these devices is often dictated by the properties of the thin films used in their construction. Thallium-based compounds are being investigated for their potential in optoelectronic devices. sciencedaily.comeurekalert.org

While specific applications of this compound in commercial microelectronic devices are not widely reported, its role as a precursor for depositing thallium-containing thin films is of interest. The ability to create thin films with specific functionalities is crucial for the advancement of micro and nano-scale technologies.

Precursor for Oxide Materials with Specific Electronic or Optical Properties

Metal 2-ethylhexanoates are recognized as versatile precursors for a wide range of binary and multimetallic oxide materials that exhibit interesting electronic and optical properties. researchgate.net Thallium-containing compounds, in particular, have been explored for their potential in optoelectronics and nonlinear optical applications. sciencedaily.comeurekalert.org

Although direct research on oxide materials derived from this compound for these specific applications is limited, the synthesis of thallium-based chalcogenides has shown promising results. These materials exhibit properties that could be advantageous for various technological applications. The less ionic character of thallium-based compounds compared to alkali metal-based ones may lead to lower electrical resistivities and higher carrier mobilities. sciencedaily.comeurekalert.org

Catalytic Roles of this compound

While the use of this compound as a precursor in materials science is more established, its potential as a catalyst is less explored. However, the broader class of metal 2-ethylhexanoates is known to exhibit catalytic activity in various polymerization reactions.

Catalysis in Polymerization Reactions

Metal 2-ethylhexanoates of various metals, notably tin(II), are widely used as catalysts in polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters like lactides and caprolactone (B156226) to produce biodegradable polyesters. rsc.orgresearchgate.net They are also employed in condensation polymerization for the synthesis of polyesters. researchgate.net

The catalytic mechanism in these reactions generally involves the coordination of the monomer to the metal center, followed by nucleophilic attack and ring-opening or esterification. The efficiency and selectivity of the catalyst can be influenced by the nature of the metal ion and the ligands.

Role as an Adhesion Promoter in Polymer Systems

Adhesion promoters are chemical compounds used to enhance the bonding between a polymer and a substrate or between different polymer layers. They are crucial in the manufacturing of composites, coatings, and adhesives. Common adhesion promoters include silanes, titanates, and polymers with functional groups.

There is no available research to suggest that this compound is used as an adhesion promoter in polymer systems. The mechanisms by which adhesion promoters work typically involve the formation of chemical bonds or strong intermolecular interactions with both the polymer matrix and the substrate. The chemical nature of this compound does not inherently suggest a strong capability to function as a coupling agent between common polymer matrices and substrates.

Investigation of Catalytic Mechanisms and Reaction Kinetics

Understanding the catalytic mechanism and reaction kinetics is fundamental to optimizing a catalytic process. For the potential application of this compound in the ROP of cyclic esters, the catalytic mechanism is presumed to follow the general coordination-insertion pathway, as is common for many metal-based catalysts.

The key steps would involve:

Initiation: Coordination of the monomer to the thallium center and insertion of the monomer into the thallium-alkoxide bond (if an alcohol initiator is used) or reaction with the 2-ethylhexanoate anion.

Propagation: Stepwise insertion of monomer units into the growing polymer chain attached to the thallium center.

Chain Transfer and Termination: Reactions that limit the molecular weight of the polymer and terminate the chain growth.

Other Emerging Applications in Chemical Synthesis

While the applications of this compound in the specific areas of polymerization and adhesion promotion are not well-documented, thallium compounds, in general, have found utility as catalysts in various organic transformations. For instance, thallium(III) salts are known to mediate oxidative rearrangements and other transformations. mdpi.com Thallium(I) acetate (B1210297) is also used as a catalyst in the oxidation of olefins and hydrocarbons, as well as in epoxidation and polymerization reactions. mdpi.com

Given the catalytic activity of other thallium carboxylates, it is plausible that this compound could find applications in similar areas of organic synthesis. Potential emerging applications could be in the catalysis of oxidation reactions, C-C bond-forming reactions, or as a precursor for the synthesis of other organothallium compounds. However, specific research on novel applications of this compound is currently scarce.

Theoretical and Computational Studies on Thallium I 2 Ethylhexanoate

Quantum Chemical Calculations of Electronic Structure and Bonding in Thallium(I) 2-ethylhexanoate (B8288628)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and nature of chemical bonding in molecules. For thallium(I) compounds, these calculations are particularly important for understanding the role of the 6s² lone pair of electrons and the influence of relativistic effects.

The electronic configuration of thallium is [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p¹, and in its +1 oxidation state, it possesses a stereochemically active 6s² lone pair. This lone pair significantly influences the coordination geometry of thallium(I) complexes, often leading to irregular and low-coordination number environments. In the case of thallium(I) carboxylates like 2-ethylhexanoate, the bonding is expected to be primarily ionic between the Tl⁺ cation and the 2-ethylhexanoate anion (CH₃(CH₂)₃CH(C₂H₅)COO⁻).

Computational studies on similar thallium(I) carboxylates, such as salicylates and anthranilates, have shown that the coordination is dominated by oxygen bridges between thallium atoms. The carboxylate group can coordinate to the thallium(I) ion in a κ¹-(O-monodentate) or κ²-(O,O-bidipp) fashion, and can also act as a bridging ligand between two or more thallium centers. It is plausible that thallium(I) 2-ethylhexanoate would also form dimeric or polymeric structures through such bridging interactions.

Table 1: Predicted Bonding Characteristics of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Basis of Prediction |

| Primary Bonding Interaction | Predominantly ionic between Tl⁺ and the carboxylate anion. | General nature of metal carboxylates and the large electronegativity difference between thallium and oxygen. |

| Role of 6s² Lone Pair | Stereochemically active, influencing the coordination geometry and leading to a hemidirected coordination sphere. | Well-established feature of thallium(I) chemistry, observed in various complexes. |

| Coordination Modes | The 2-ethylhexanoate ligand is likely to exhibit κ¹- and κ²-coordination as well as bridging modes, leading to the formation of aggregates. | Observed in the crystal structures of other thallium(I) carboxylates and a common feature of metal carboxylate chemistry. |

| Potential for Thallophilic Interactions | Weak Tl-Tl interactions (thallophilic bonds) may be present in the solid state, influencing the crystal packing, though these are generally long-range interactions. | Observed in various thallium(I) compounds, though often at distances near the van der Waals radii. |

Molecular Dynamics Simulations of Solution Behavior and Aggregation of this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the behavior of compounds in solution, including ion pairing, aggregation, and the structure of the solvation shell. For this compound, MD simulations could be employed to understand its behavior in various organic solvents where it is typically used.

For this compound, the bulky and non-polar 2-ethylhexyl group would likely enhance its solubility in non-polar organic solvents. MD simulations could predict the degree of aggregation of this compound in solvents like toluene (B28343) or hexane. Such simulations would involve defining a force field to describe the interactions between the thallium(I) ions, the 2-ethylhexanoate anions, and the solvent molecules. The simulations would then track the trajectories of all particles to reveal the equilibrium structures and dynamic processes.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Area of Investigation | Information that could be Obtained |

| Solvation Structure | The arrangement of solvent molecules around the thallium(I) cation and the 2-ethylhexanoate anion. |

| Ion Pairing and Aggregation | The extent to which this compound forms ion pairs, dimers, or larger oligomers in solution as a function of concentration and solvent polarity. |

| Conformational Dynamics | The flexibility and conformational changes of the 2-ethylhexanoate ligand in solution. |

| Transport Properties | Diffusion coefficients of the individual ions and aggregates, which relate to the viscosity and conductivity of the solution. |

Computational Modeling of Reaction Mechanisms in this compound-Catalyzed Processes

Thallium compounds have been explored as catalysts in various organic reactions. Computational modeling, particularly using DFT, is a powerful tool for investigating the mechanisms of these catalytic processes. Such studies can identify the active catalytic species, determine the structures of transition states, and calculate the energy barriers of different reaction pathways.

Although there is a lack of specific computational studies on reactions catalyzed by this compound, the general principles of modeling catalytic cycles can be applied. For a hypothetical reaction where this compound acts as a catalyst, a computational study would typically involve the following steps:

Identification of the active catalyst: This could be the monomeric this compound, a dimer, or another aggregated form.

Modeling the coordination of reactants: The substrate molecules would be modeled coordinating to the thallium(I) center.

Locating transition states: The transition state structures for key steps such as bond activation, bond formation, and product release would be calculated.

Calculating the reaction energy profile: The relative energies of all intermediates and transition states would be determined to map out the entire catalytic cycle.

This information is crucial for understanding the factors that control the catalytic activity and selectivity, and for designing more efficient catalysts.

Prediction of Novel Coordination Geometries and Reactivity Pathways for Thallium(I) Complexes

Theoretical calculations can be used not only to understand existing compounds but also to predict new ones with novel structures and reactivity. For thallium(I) chemistry, computational studies can explore the coordination of thallium(I) with a wide variety of ligands, predicting the most stable coordination geometries and the feasibility of synthesizing new complexes.

The flexible coordination environment of thallium(I), largely dictated by the 6s² lone pair, makes it an interesting target for theoretical exploration. Computational screening of different ligands with varying steric and electronic properties could lead to the prediction of new thallium(I) complexes with interesting structural motifs, such as coordination polymers or discrete molecular cages.

Furthermore, computational methods can be used to explore novel reactivity pathways for thallium(I) complexes. By modeling the interaction of thallium(I) compounds with various substrates, it may be possible to predict new catalytic applications or stoichiometric reactions. For instance, the Lewis acidic nature of the thallium(I) center could be computationally explored for its ability to activate specific functional groups.

Future Research Directions and Unexplored Avenues for Thallium I 2 Ethylhexanoate

Development of Sustainable Synthesis Routes for Thallium(I) 2-ethylhexanoate (B8288628)

The future development of synthesis methods for thallium(I) 2-ethylhexanoate will likely prioritize sustainability and eco-friendly principles. Current synthetic approaches often rely on methods that may involve hazardous solvents or produce significant waste. Future research should focus on "green chemistry" alternatives.

Key research avenues include:

Solvent-Free Synthesis: Investigating mechanochemical methods, where solid-state reactions are induced by grinding, and sonochemical processes, which use ultrasound to drive reactions, could lead to the elimination of bulk solvents. nih.gov These techniques have shown promise for the synthesis of other thallium(I) coordination polymers and could be adapted for thallium carboxylates. nih.gov

Eco-Friendly Protocols: The development of protocols that utilize water or other benign solvents, avoid the need for purification methods like chromatography, and operate under mild conditions would significantly improve the environmental footprint of the synthesis. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a core principle of green chemistry that should be applied.

Table 1: Comparison of Potential Sustainable Synthesis Routes

| Synthesis Route | Principle | Potential Advantages for this compound |

|---|---|---|

| Mechanochemistry | Mechanical force induces chemical reactions in the solid state. | Reduced solvent waste, potential for new polymorphs, energy efficiency. |

| Sonochemistry | High-energy ultrasound waves create localized extreme conditions to drive reactions. | Enhanced reaction rates, improved yields, potential for nanomaterial synthesis. nih.gov |

| Aqueous Synthesis | Utilizing water as the primary solvent. | Low cost, non-toxic, reduced environmental impact. |

| Flow Chemistry | Continuous processing in a reactor. | Improved safety, scalability, precise control over reaction parameters, high purity products. |

Exploration of Novel Material Systems Utilizing this compound Precursors

This compound is a promising precursor for the synthesis of advanced functional materials due to its solubility in organic solvents and its ability to decompose cleanly. Metal 2-ethylhexanoates, in general, are widely used as precursors in materials science. nih.govresearchgate.net

Future research should explore its use in fabricating:

Thallium-Based Nanomaterials: As a precursor, it could be used in techniques like thermal decomposition or chemical vapor deposition to synthesize thallium oxide or other thallium-containing nanoparticles, nanowires, or thin films. nih.gov

Specialized Optical Materials: Thallium compounds are known for their unique optical properties, including high refractive indices and transmission in the infrared region. sarchemlabs.comrsc.org this compound could serve as a key ingredient in the production of specialized glasses, lenses, and optical fibers. rsc.orgsamaterials.com

Semiconductors and Electronics: The electronics industry utilizes thallium in various components. samaterials.com Research into using this compound as a precursor for depositing thallium-containing semiconductor layers could open new avenues in electronic device fabrication. sciencedaily.com

Advanced Mechanistic Studies in Catalytic Applications of this compound

Thallium(I) compounds have demonstrated catalytic activity in a range of organic reactions. rsc.org For instance, thallium(I) bases can accelerate Suzuki cross-coupling reactions, while thallium(I) cations can function as acid catalysts in esterification and oxidation processes. rsc.org Thallium acetate (B1210297) is also used as a catalyst in polymerization and oxidation reactions. mdpi.com

To unlock the full potential of this compound as a catalyst, future research must focus on:

Kinetic Studies: Detailed kinetic analyses of reactions potentially catalyzed by this compound are needed to understand reaction rates, orders, and activation energies. researchgate.net

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be employed to identify and characterize reactive intermediates, providing direct insight into the catalytic cycle.

Computational Modeling: Theoretical calculations can complement experimental work by modeling reaction pathways, transition states, and the electronic structure of intermediates, thereby elucidating the catalytic mechanism at a molecular level. acs.orgresearchgate.net

Table 2: Potential Catalytic Applications for Mechanistic Study

| Reaction Type | Potential Role of this compound | Key Mechanistic Questions |

|---|---|---|

| Cross-Coupling Reactions | Base or co-catalyst. rsc.org | Role in transmetalation; nature of the active thallium species. |

| Oxidation Reactions | Lewis acid catalyst to activate substrates or oxidant. rsc.org | Involvement of Tl(I)/Tl(III) redox cycle; nature of the oxidizing species. |

| Polymerization | Initiator or catalyst for ring-opening polymerization. nih.govresearchgate.net | Mechanism of monomer activation; control over polymer molecular weight and structure. |

| Acylation/Esterification | Lewis acid catalyst to activate carboxylic acids or their derivatives. rsc.orgacs.org | Coordination mode to the carbonyl group; role in activating the leaving group. |

Integration of this compound in Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs) and perovskites, combine the properties of both organic and inorganic components to create materials with novel functionalities. Thallium has been incorporated into hybrid perovskite-like structures. nih.govacs.orgresearchgate.net

Future research in this area could involve:

Thallium-Based MOFs: Investigating the use of this compound as a source of thallium(I) nodes in the synthesis of new MOFs. The structure and porosity of such materials could be tailored by selecting appropriate organic linkers, potentially leading to applications in gas storage, separation, or catalysis. researchgate.netnih.gov

Perovskite Synthesis: Exploring the role of this compound as a precursor for solution-based processing of thallium-containing hybrid perovskites. These materials are of great interest for optoelectronic applications, and the use of a soluble carboxylate precursor could offer advantages in film formation and device fabrication. researchgate.net

Computational Design and Optimization of this compound Analogues for Targeted Applications

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules and designing new ones with desired characteristics. nih.gov DFT has been successfully applied to study the properties of various thallium-based compounds. nih.govresearchgate.netacs.org

Future computational efforts should focus on:

Ligand Modification: Systematically modifying the structure of the 2-ethylhexanoate ligand in silico to understand how changes in sterics and electronics affect the properties of the thallium(I) complex. This could involve altering the alkyl chain length, branching, or introducing functional groups.

Property Prediction: Using DFT and other computational methods to predict key properties of designed analogues, such as their solubility, thermal stability, electronic structure, and reactivity as precursors or catalysts.

Targeted Design: This predictive power can be harnessed to design novel thallium(I) carboxylates tailored for specific applications. For example, analogues could be optimized for lower decomposition temperatures for use in low-temperature material synthesis or for enhanced catalytic activity in a specific organic transformation. nih.gov

Q & A

Basic: What safety protocols are essential when handling Thallium(I) 2-ethylhexanoate in laboratory settings?

This compound requires strict safety measures due to its toxicity. Key protocols include:

- Personal Protective Equipment (PPE): Chemical-resistant gloves (JIS T 8116), dust masks (JIS T 8151), and protective eyewear (JIS T 8147) .

- Ventilation: Use local exhaust ventilation to minimize inhalation of vapors or dust .

- Contamination Prevention: Avoid contact with strong oxidizing agents (e.g., nitric acid) and acids. Seal containers after use to prevent leakage or scattering .

- Hygiene Practices: Wash hands and face thoroughly after handling; prohibit eating, drinking, or smoking in the lab .

Basic: How should this compound be stored to maintain stability?

- Storage Conditions: Keep in airtight containers away from oxidizers, acids, and moisture. Store in a cool, dry environment (20–25°C) .

- Secondary Containment: Use spill trays to contain leaks. Label containers with hazard warnings (e.g., "Toxic") .

Basic: What analytical methods are recommended for characterizing this compound purity?

- Polarographic Analysis: DC polarography can assess electrochemical behavior, with adjustments for adsorption effects observed in Tl(I)-KNO₃/KCl systems .

- Spectroscopy: FT-IR or NMR to confirm structural integrity (e.g., ethylhexanoate ligand coordination).

- Elemental Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify thallium content .

Advanced: How can polarographic methods be optimized to study electrochemical reduction mechanisms of this compound?

-

Experimental Design: Use a three-electrode system in non-aqueous solvents (e.g., acetonitrile) to mimic organic reaction conditions.

-

Data Interpretation: Calculate rate constants () using the equation for reversible reduction:

Adjust for adsorption effects, as experimental quadrature components often exceed theoretical values .

-

Validation: Compare results with Tl(I) acetate or chloride systems to isolate ligand-specific effects .

Advanced: How can researchers address contradictions in electrochemical data for Thallium(I) compounds?

- Source Identification: Discrepancies may arise from adsorption phenomena (e.g., Tl(I) ions adhering to electrodes) or solvent interactions.

- Method Refinement: Introduce surfactants (e.g., CTAB) to minimize adsorption or use rotating disk electrodes to enhance mass transfer .

- Cross-Validation: Combine polarography with X-ray Photoelectron Spectroscopy (XPS) to correlate electrochemical behavior with surface composition .

Advanced: What methodologies are effective for evaluating environmental persistence of this compound in research waste?

- Adsorption Studies: Test activated carbon (e.g., Permeable Adsorptive Barriers) for Tl(I) removal efficiency. Parameters include pH, contact time, and competing ions (e.g., Na⁺, K⁺) .

- Toxicity Assessment: Use EPA provisional toxicity values (e.g., Reference Dose = 0.00007 mg/kg/day) to model ecological risks .

- Regulatory Compliance: Follow JIS Z 7253:2019 guidelines for waste disposal and secondary containment .

Basic: What physical properties of this compound influence experimental design?

- Physical State: Waxy solid (56–59% Tl) requiring dissolution in non-polar solvents (e.g., toluene) for homogeneous reactions .

- Thermal Stability: Avoid temperatures >100°C to prevent decomposition; use inert atmospheres (N₂/Ar) during synthesis .

Advanced: How can researchers mitigate health risks during prolonged experimental use of this compound?

- Exposure Monitoring: Implement air sampling for Tl(I) particulates (OSHA PEL = 0.1 mg/m³) .

- Decontamination: Use 5% EDTA solutions to chelate Tl(I) from contaminated surfaces .

- Medical Surveillance: Regular blood/urine testing for researchers to detect early toxicity signs (e.g., neuropathy, alopecia) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.